Azabon
Overview
Description
Azabon is a central nervous system stimulant belonging to the sulfonamide class. It is also used as a nootropic, which means it can enhance cognitive functions such as memory, creativity, and motivation in healthy individuals . Despite being a sulfonamide, this compound has poor antibacterial potency, which is common among benzenesulfonamides with two substituents on the nitrogen atom .
Preparation Methods
Azabon is synthesized from 3-azabicyclo[2.2.2]nonane, which is itself prepared by pyrolysis of aliphatic diamine . The synthetic route involves the reaction of 3-azabicyclo[2.2.2]nonane with sulfonyl chloride in the presence of a base to form the sulfonamide derivative. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Azabon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride yields amines.
Scientific Research Applications
Azabon has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: this compound is used in studies related to the central nervous system due to its stimulant properties. It is also used in research on cognitive enhancement and nootropic effects.
Medicine: this compound is investigated for its potential therapeutic applications in treating cognitive disorders and enhancing mental performance.
Mechanism of Action
Azabon exerts its effects by stimulating the central nervous system. It interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This compound increases the release of these neurotransmitters and inhibits their reuptake, leading to enhanced neuronal activity and improved cognitive functions . The molecular targets and pathways involved include the dopamine transporter and norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Azabon is unique among sulfonamides due to its central nervous system stimulant properties and poor antibacterial potency. Similar compounds include:
Dimethocaine: Another central nervous system stimulant with similar cognitive-enhancing effects.
Fencamfamin: A stimulant with a structure similar to this compound, involving a bicyclic ring.
Sulfonamide derivatives: Other compounds in the sulfonamide class, which may have varying degrees of antibacterial activity and cognitive effects.
This compound stands out due to its specific combination of stimulant properties and low antibacterial activity, making it a valuable compound for research in cognitive enhancement and central nervous system stimulation.
Properties
IUPAC Name |
4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNXPJPWKUTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150925 | |
Record name | Azabon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-20-5 | |
Record name | 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azabon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azabon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZABON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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